molecular formula C6H7NO2 B077383 Pyridin-1-ium formate CAS No. 15066-28-1

Pyridin-1-ium formate

Cat. No.: B077383
CAS No.: 15066-28-1
M. Wt: 125.13 g/mol
InChI Key: FDTUVFSBEYKVAP-UHFFFAOYSA-N
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Description

Pyridin-1-ium formate is a pyridinium salt formed by the combination of pyridin-1-ium cation and formate anion Pyridinium salts are known for their aromatic nature and are widely used in various chemical reactions due to their stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridin-1-ium formate can be synthesized by treating pyridine with formic acid. The reaction typically involves the protonation of pyridine by formic acid, resulting in the formation of pyridin-1-ium cation and formate anion. The reaction can be represented as follows:

C5H5N+HCOOHC5H5NH++HCOO\text{C}_5\text{H}_5\text{N} + \text{HCOOH} \rightarrow \text{C}_5\text{H}_5\text{NH}^+ + \text{HCOO}^- C5​H5​N+HCOOH→C5​H5​NH++HCOO−

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using large reactors where pyridine and formic acid are mixed in stoichiometric amounts. The reaction is typically carried out at room temperature and atmospheric pressure, making it a cost-effective and straightforward process.

Chemical Reactions Analysis

Types of Reactions: Pyridin-1-ium formate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form pyridine N-oxide.

    Reduction: It can be reduced back to pyridine under certain conditions.

    Substitution: The formate anion can be substituted by other nucleophiles, leading to the formation of different pyridinium salts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides, cyanides, and thiolates can be used in substitution reactions.

Major Products:

    Oxidation: Pyridine N-oxide.

    Reduction: Pyridine.

    Substitution: Various substituted pyridinium salts depending on the nucleophile used.

Scientific Research Applications

Pyridin-1-ium formate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium-based compounds.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Used in the production of ionic liquids and as a catalyst in various chemical processes.

Comparison with Similar Compounds

  • Pyridinium chloride: Used in organic synthesis and as a catalyst.
  • Pyridinium bromide: Known for its use in the synthesis of brominated organic compounds.
  • Pyridinium iodide: Used in iodination reactions and as a reagent in organic chemistry.

Properties

CAS No.

15066-28-1

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

formic acid;pyridine

InChI

InChI=1S/C5H5N.CH2O2/c1-2-4-6-5-3-1;2-1-3/h1-5H;1H,(H,2,3)

InChI Key

FDTUVFSBEYKVAP-UHFFFAOYSA-N

SMILES

C1=CC=[NH+]C=C1.C(=O)[O-]

Canonical SMILES

C1=CC=NC=C1.C(=O)O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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